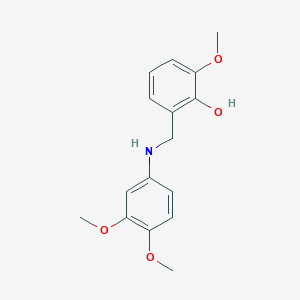
2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol is an organic compound that features a phenolic structure with methoxy and dimethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol typically involves the reaction of 3,4-dimethoxyaniline with a suitable aldehyde or ketone, followed by reduction and subsequent functionalization steps. Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions typically involve Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. In medicinal applications, it may interact with specific enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl structure but differs in its amine substitution.
2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile: A more complex structure with additional functional groups.
Uniqueness
2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyanilino)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C16H19NO4/c1-19-13-8-7-12(9-15(13)21-3)17-10-11-5-4-6-14(20-2)16(11)18/h4-9,17-18H,10H2,1-3H3 |
InChI Key |
PGVMPEDXBPEUON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=C(C(=CC=C2)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


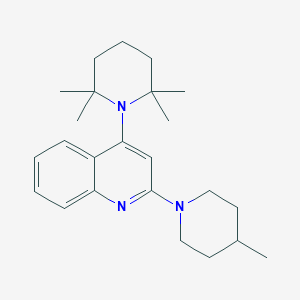
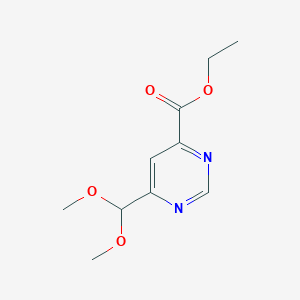
![6-(Chloromethyl)[1,3]dioxolo[4,5-F][1,3]benzoxazole](/img/structure/B14859543.png)
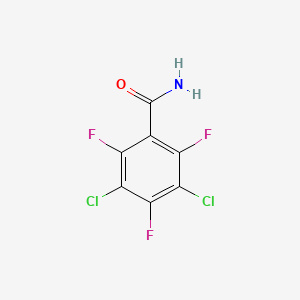
![ethyl (2R)-6-[(10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B14859548.png)

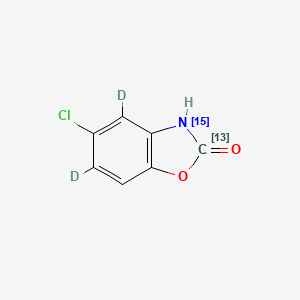
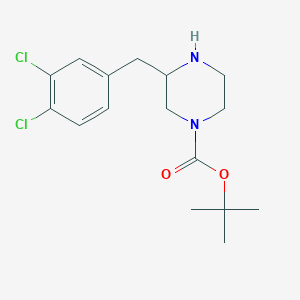
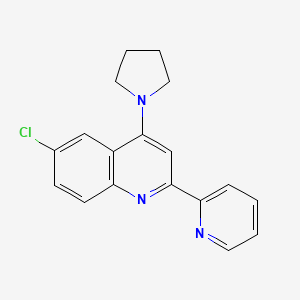
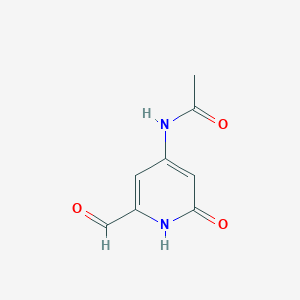
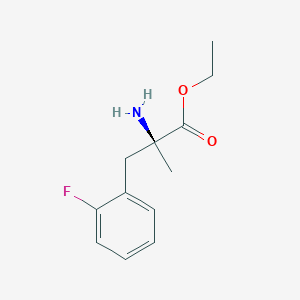


![1-[3-Methyl-5-(trifluoromethyl)pyridin-2-YL]methanamine](/img/structure/B14859593.png)
